Benzyl (benzyloxy)carbamate
Overview
Description
Benzyl (benzyloxy)carbamate is an organic compound with the formula C_6H_5CH_2OC(O)NH_2. It is a white solid that is soluble in organic solvents and moderately soluble in water . This compound can be viewed as the ester of carbamic acid and benzyl alcohol. This compound is commonly used as a protecting group for amines in organic synthesis due to its stability under both acidic and basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (benzyloxy)carbamate is typically synthesized by reacting benzyl chloroformate with ammonia . The reaction proceeds as follows:
PhCH2OCOCl+NH3→PhCH2OC(O)NH2+HCl
This reaction is usually carried out at room temperature in the presence of a mild base to neutralize the hydrochloric acid formed .
Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot reaction involving carbonylimidazolide in water with a nucleophile . This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced to benzylamine using catalytic hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a typical method.
Substitution: Reagents such as sodium azide and chloroformates are used in substitution reactions.
Major Products:
Scientific Research Applications
Benzyl (benzyloxy)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (benzyloxy)carbamate involves its role as a protecting group for amines. The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the amine, allowing for selective reactions to occur at other functional groups . The protecting group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Another common protecting group for amines, which can be removed with strong acid or heat.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used in peptide synthesis and can be removed with an amine base.
Uniqueness: Benzyl (benzyloxy)carbamate is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications . It can be selectively removed using catalytic hydrogenation, which is a mild and efficient method .
Properties
IUPAC Name |
benzyl N-phenylmethoxycarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQUYFJDPYHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540169 | |
Record name | Benzyl (benzyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15255-86-4 | |
Record name | Benzyl (benzyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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